Superior Anticonvulsant Potency of Methoxyamino-Derived Compounds vs. Standard Care Phenytoin
Compounds synthesized using the methoxyamino scaffold of Ethyl 2-methoxyaminoacetate (specifically (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide, 3l) demonstrated potent anticonvulsant activity in the maximal electroshock seizure (MES) model in mice [1]. The MES ED50 for 3l was 6.2 mg/kg (i.p.), which is a 35% lower (more potent) dose compared to the standard antiepileptic drug phenytoin at 9.50 mg/kg [1]. This potency profile is directly attributable to the N-methoxyamino functional group, as evidenced by the differential activity observed among 26 heteroatom-substituted analogs evaluated in the same study [1].
| Evidence Dimension | Anticonvulsant potency (MES ED50) |
|---|---|
| Target Compound Data | 6.2 mg/kg (i.p.) for methoxyaminoacetamide derivative 3l |
| Comparator Or Baseline | Phenytoin at 9.50 mg/kg (i.p.) |
| Quantified Difference | 35% lower ED50 (higher potency) for 3l |
| Conditions | Maximal electroshock seizure (MES) test in mice, intraperitoneal administration |
Why This Matters
This quantifiable superiority validates the procurement of this compound as the critical starting material for developing next-generation anticonvulsants with improved potency over the clinical standard of care.
- [1] Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized alpha-heteroatom-substituted amino acids. Journal of Medicinal Chemistry, 34(8), 2444-2452. View Source
